Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate
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Overview
Description
Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate is an organic compound with the molecular formula C17H23NO2 This compound is characterized by a benzoate ester functional group, which is linked to a cyclopropylmethyl(propyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with cyclopropylmethylamine and propylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques like crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[cyclopropylmethyl)amino]methyl]benzoate
- Methyl 3-(aminomethyl)benzoate hydrochloride
Uniqueness
Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl(propyl)amino group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-10-17(11-13-4-5-13)12-14-6-8-15(9-7-14)16(18)19-2/h6-9,13H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXRMOLXRCPDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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